3-Bromo-5-chloro-2-iodo-pyrazine

Catalog No.
S15973520
CAS No.
M.F
C4HBrClIN2
M. Wt
319.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromo-5-chloro-2-iodo-pyrazine

Product Name

3-Bromo-5-chloro-2-iodo-pyrazine

IUPAC Name

3-bromo-5-chloro-2-iodopyrazine

Molecular Formula

C4HBrClIN2

Molecular Weight

319.32 g/mol

InChI

InChI=1S/C4HBrClIN2/c5-3-4(7)8-1-2(6)9-3/h1H

InChI Key

ZGJKKPRGGWPFNK-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C(C(=N1)I)Br)Cl

3-Bromo-5-chloro-2-iodo-pyrazine is a halogenated pyrazine derivative characterized by the presence of three distinct halogen atoms: bromine, chlorine, and iodine. This compound features a pyrazine ring, which is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4. The unique combination of halogens contributes to its chemical reactivity and potential biological activity, making it an interesting subject for research in organic chemistry and medicinal applications.

  • Substitution Reactions: The halogen atoms can be substituted with other functional groups using appropriate reagents. For example, nucleophilic substitution can occur where a nucleophile replaces one of the halogen atoms.
  • Oxidation and Reduction Reactions: Under specific conditions, this compound can be oxidized or reduced to form different derivatives, altering its functional properties.
  • Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where boron reagents are utilized to form carbon-carbon bonds, enhancing its utility in organic synthesis.

The biological activity of 3-Bromo-5-chloro-2-iodo-pyrazine has been explored in various studies. Its halogenated nature may influence its interaction with biological systems, potentially leading to:

  • Antimicrobial Properties: Similar compounds have shown antimicrobial activity, suggesting that this derivative may possess similar effects.
  • Enzyme Inhibition: It may interact with specific enzymes or receptors, leading to therapeutic effects. For instance, halogenated pyrazines have been studied for their ability to inhibit certain biological pathways .

The synthesis of 3-Bromo-5-chloro-2-iodo-pyrazine typically involves multi-step reactions starting from simpler pyrazine derivatives. Common methods include:

  • Halogenation: This process involves the introduction of bromine, chlorine, and iodine into the pyrazine ring using reagents such as bromine and iodine under controlled conditions.
  • Regioselective Reactions: Techniques such as using lithium iodide and Selectfluor in N,N-dimethylformamide allow for selective halogenation at specific positions on the pyrazine ring.
  • Coupling Reactions: Utilizing palladium-catalyzed reactions can facilitate the formation of more complex structures from this compound .

3-Bromo-5-chloro-2-iodo-pyrazine has several applications across various fields:

  • Organic Synthesis: It serves as a valuable building block for synthesizing more complex molecules due to its unique halogenation pattern.
  • Medicinal Chemistry: The compound is explored for its potential pharmacological properties and may serve as a precursor for developing bioactive molecules.
  • Material Science: Its unique properties make it suitable for applications in materials science and nanotechnology .

Research into the interactions of 3-Bromo-5-chloro-2-iodo-pyrazine with biological targets is crucial for understanding its potential therapeutic applications. Studies often focus on:

  • Molecular Docking Studies: These studies help predict how the compound interacts with specific proteins or enzymes, providing insights into its mechanism of action.
  • In Vitro Assays: Evaluating the compound's effectiveness against various biological targets helps establish its potential as a drug candidate .

Several compounds share structural similarities with 3-Bromo-5-chloro-2-iodo-pyrazine. Here are some notable examples:

Compound NameHalogen SubstituentsUnique Features
3-Chloro-5-iodopyrazinChlorine, IodineLacks bromine; different reactivity profile
3-Iodo-2,5-dimethylpyrazineIodine onlyMethyl groups alter solubility and reactivity
2-Iodo-5-methylpyrazineIodine onlyDifferent position of iodine affects properties
2-Iodo-3,5-dimethylpyrazineIodine onlyMethyl groups provide distinct chemical behavior

Comparison: Compared to these similar compounds, 3-Bromo-5-chloro-2-iodo-pyrazine is unique due to the presence of three different halogen atoms on the pyrazine ring. This unique halogenation pattern enhances its versatility in

XLogP3

2.5

Hydrogen Bond Acceptor Count

2

Exact Mass

317.80564 g/mol

Monoisotopic Mass

317.80564 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-15-2024

Explore Compound Types